

# Aurora Kinase Overexpression: A Hallmark of Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are pivotal regulators of mitosis. Their precise orchestration of cellular division ensures genomic stability. However, dysregulation of these kinases, particularly through overexpression, is a frequent event in a wide array of human cancers. This overexpression is not merely a passive indicator of proliferation but an active driver of tumorigenesis, contributing to chromosomal instability, aneuploidy, and resistance to apoptosis.[1][2][3] This technical guide provides a comprehensive overview of Aurora kinase overexpression across various cancers, presenting quantitative data, detailed experimental methodologies for their detection, and visualizations of the key signaling pathways they modulate.

# Quantitative Overview of Aurora Kinase Overexpression in Cancer

The overexpression of Aurora kinases has been documented in numerous malignancies. The following tables summarize quantitative data on the extent of this overexpression in several cancer types, as determined by various molecular and immunohistochemical techniques.



## Table 1: Overexpression of Aurora Kinase A (AURKA) in Various Cancers



| Cancer Type                   | Method of<br>Detection                   | Quantitative Data of Overexpression                                                                                                                                  | Reference(s) |
|-------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Non-Small Cell Lung<br>Cancer | Immunohistochemistry<br>(IHC)            | 91.5% of tumors<br>showed AURKA<br>expression, with 34%<br>exhibiting moderate-<br>to-strong expression.<br>[4]                                                      | [4]          |
| Non-Small Cell Lung<br>Cancer | Quantitative Real-<br>Time PCR (qRT-PCR) | Significant up-<br>modulation in tumor<br>samples compared to<br>matched normal lung<br>tissue (mean log2(FC)<br>= 1.5).[5]                                          | [5]          |
| Colorectal Cancer             | Northern and<br>Southern Blot            | 4- to 28-fold<br>overexpression of<br>AURKA RNA in 54%<br>of tumors compared to<br>normal tissue; 2- to 8-<br>fold DNA amplification<br>in 9 of 12 matched<br>pairs. | [6]          |
| Colorectal<br>Adenocarcinoma  | Immunohistochemistry<br>(IHC)            | 45% of colorectal adenocarcinoma samples showed AURKA overexpression.[7]                                                                                             | [7]          |
| Ovarian Cancer                | Immunohistochemistry<br>(IHC)            | 63.5% of epithelial<br>ovarian cancer<br>samples (68 of 107)<br>showed AURKA<br>protein<br>overexpression.[8]                                                        | [8]          |



| Bladder Cancer                 | Immunohistochemistry<br>(IHC)            | High baseline AURKA expression (above the 75th percentile) was associated with inferior relapse-free and overall survival in patients receiving neoadjuvant chemotherapy.[9] | [9]  |
|--------------------------------|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Papillary Thyroid<br>Carcinoma | Quantitative Real-<br>Time PCR (qRT-PCR) | Significantly higher mRNA levels in PTC tissue compared to normal thyroid tissue. [10]                                                                                       | [10] |
| Gastric Cancer                 | Real-Time PCR                            | Overexpression of<br>AURKA mRNA was<br>detected in gastric<br>cancer cell lines.                                                                                             | [11] |
| Breast Cancer                  | Immunohistochemistry<br>(IHC)            | High expression of<br>AURKA was detected<br>in 76% of cases (259<br>of 341).[12]                                                                                             | [12] |

Table 2: Overexpression of Aurora Kinase B (AURKB) in Various Cancers



| Cancer Type                   | Method of<br>Detection                                           | Quantitative Data of Overexpression                                                                                 | Reference(s) |
|-------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| Hepatocellular<br>Carcinoma   | Quantitative Real-<br>Time PCR (qRT-PCR)                         | AURKB mRNA was<br>aberrantly expressed<br>in all 125 primary<br>HCC tumor<br>specimens.[5]                          | [5]          |
| Hepatocellular<br>Carcinoma   | The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) | AURKB mRNA and protein expression levels were significantly increased in HCC.[13]                                   | [13]         |
| Non-Small Cell Lung<br>Cancer | Immunohistochemistry<br>(IHC)                                    | 77.7% of tumor<br>tissues showed<br>protein expression of<br>AURKB, compared to<br>9.8% in adjacent<br>tissues.[14] | [14]         |
| Bladder Cancer                | Immunohistochemistry<br>(IHC)                                    | High AURKB expression was associated with worse survival outcomes.[9] [15]                                          | [9][15]      |
| Ovarian Cancer                | Immunohistochemistry<br>(IHC)                                    | Overexpressed in 34% of epithelial ovarian cancer samples (53 of 156). [8]                                          | [8]          |
| Gastric Cancer                | Western Blot and IHC                                             | AURKB is highly expressed in gastric cancer tissues and cell lines.[8]                                              | [8]          |



| Breast Cancer | Quantitative Real-<br>Time PCR (qRT-PCR) | Higher expression of AURKB in breast cancer tissues compared to normal background tissues.  [16] | [16] |
|---------------|------------------------------------------|--------------------------------------------------------------------------------------------------|------|
|---------------|------------------------------------------|--------------------------------------------------------------------------------------------------|------|

Table 3: Overexpression of Aurora Kinase C (AURKC) in Various Cancers

| Cancer Type                   | Method of<br>Detection                   | Quantitative Data of Overexpression                                                         | Reference(s) |
|-------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------|--------------|
| Colorectal Cancer             | Not Specified                            | Over-expression of<br>AURKC has been<br>detected in human<br>colorectal cancers.[17]        | [17]         |
| Thyroid Carcinoma             | Not Specified                            | Over-expression of<br>AURKC has been<br>detected in thyroid<br>carcinoma.[17]               | [17]         |
| Breast Cancer Cell<br>Lines   | Real-Time RT-PCR<br>and DNA analysis     | Increase in mRNA expression and gene amplification of AURKC in breast cancer cell lines.[7] | [7]          |
| Prostate Cancer Cell<br>Lines | Real-Time RT-PCR                         | Increase in mRNA<br>expression of AURKC<br>in prostate cancer cell<br>lines.[7]             | [7]          |
| Breast Cancer                 | Quantitative Real-<br>Time PCR (qRT-PCR) | AURKC transcript<br>levels were increased<br>in human breast<br>cancer.[16]                 | [16]         |



## Experimental Protocols for Detecting Aurora Kinase Overexpression

Accurate and reproducible quantification of Aurora kinase expression is crucial for both research and clinical applications. The following sections provide detailed methodologies for the key experimental techniques cited in the tables above.

### Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and intensity of protein expression in tissue sections.

Protocol for Aurora Kinase A Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
  - Rehydrate through a graded series of ethanol solutions: 100% (2x3 minutes), 95% (1 minute), 70% (1 minute).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Blocking:
  - Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-30 minutes.
  - Rinse with PBS.



- Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Incubate sections with a primary antibody against Aurora Kinase A (e.g., a rabbit monoclonal antibody) diluted in blocking buffer. A typical dilution is 1:100 to 1:500.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Rinse slides with PBS.
  - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
  - Rinse with PBS.
  - Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
  - Rinse with PBS.
- Chromogen and Counterstaining:
  - Develop the signal with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.
  - Rinse with distilled water.
  - Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting:
  - Dehydrate sections through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

A representative workflow for Immunohistochemistry.





Click to download full resolution via product page

Diagram of the Immunohistochemistry (IHC) workflow.

### **Western Blotting**

Western blotting is a technique used to detect specific proteins in a complex mixture of proteins extracted from cells or tissues.

Protocol for Aurora Kinase B Detection in Cancer Cell Lines:

- Sample Preparation:
  - Lyse cultured cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA or Bradford assay.
  - Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
- Gel Electrophoresis:
  - Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).
  - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.



#### Blocking:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody against Aurora Kinase B (e.g., a mouse monoclonal antibody) diluted in blocking buffer (e.g., 1:500 to 1:1000).[18]
  - Incubate overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times with TBST.
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Detect the chemiluminescent signal using an imaging system or X-ray film.

A representative workflow for Western Blotting.



Click to download full resolution via product page



Diagram of the Western Blotting workflow.

### **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is a sensitive and specific method for quantifying gene expression at the mRNA level.

Protocol for Aurora Kinase C mRNA Quantification in Cancer Tissues:

- RNA Extraction:
  - Extract total RNA from fresh-frozen or RNAlater-preserved cancer tissue using a TRIzolbased method or a commercial RNA extraction kit.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for intact ribosomal RNA bands.
- cDNA Synthesis:
  - Synthesize first-strand cDNA from total RNA (e.g., 1 μg) using a reverse transcription kit with oligo(dT) and/or random primers.
- qPCR Reaction Setup:
  - Prepare a qPCR reaction mixture containing:
    - SYBR Green or TaqMan master mix
    - Forward and reverse primers for Aurora Kinase C
    - Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
    - cDNA template
    - Nuclease-free water
  - Example Primer Sequences (hypothetical, for illustration):
    - AURKC Forward: 5'-AGAGCTGCAGCTGAAGGAGA-3'



- AURKC Reverse: 5'-TCTTGAGGTCCTTGAGCAGG-3'
- qPCR Amplification:
  - Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol:
    - Initial denaturation (e.g., 95°C for 10 minutes)
    - 40 cycles of:
      - Denaturation (e.g., 95°C for 15 seconds)
      - Annealing (e.g., 60°C for 30 seconds)
      - Extension (e.g., 72°C for 30 seconds)
    - Melt curve analysis (for SYBR Green) to confirm product specificity.
- Data Analysis:
  - $\circ$  Calculate the relative expression of Aurora Kinase C mRNA using the  $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene.

A representative workflow for Quantitative Real-Time PCR.



Click to download full resolution via product page

Diagram of the Quantitative Real-Time PCR (qRT-PCR) workflow.



## Key Signaling Pathways Modulated by Aurora Kinases in Cancer

The oncogenic effects of Aurora kinase overexpression are mediated through the modulation of several critical signaling pathways that control cell cycle progression, apoptosis, and cell survival.

### **Aurora Kinase and p53 Signaling**

The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. Both AURKA and AURKB have been shown to negatively regulate p53 function.

- AURKA can phosphorylate p53, which promotes its degradation via the E3 ubiquitin ligase
   MDM2.[19] This leads to a reduction in p53-mediated cell cycle arrest and apoptosis.
- AURKB can also directly phosphorylate p53 at multiple sites, leading to its degradation and the suppression of its transcriptional targets, such as the cell cycle inhibitor p21.[1][2][20]

Signaling pathway of Aurora Kinase interaction with p53.





Click to download full resolution via product page

Aurora Kinases negatively regulate p53 function.

### Aurora Kinase and PI3K/Akt Signaling

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Aurora kinases can activate the PI3K/Akt pathway, contributing to their oncogenic effects.

- AURKA has been shown to activate the PI3K/Akt pathway, which can lead to increased cell survival and proliferation.[11]
- AURKB can also promote cancer progression through the activation of the PI3K/Akt signaling axis.
- AURKC is suggested to promote tumorigenicity by influencing the PI3K/AKT pathway,
   leading to the activation of MDM2 and subsequent inhibition of p53-mediated apoptosis.



Signaling pathway of Aurora Kinase interaction with the PI3K/Akt pathway.



Click to download full resolution via product page

Aurora Kinases promote cell survival and proliferation via the PI3K/Akt pathway.

### Conclusion



The overexpression of Aurora kinases is a pervasive feature across a multitude of human cancers, significantly contributing to tumor initiation and progression. This guide has provided a quantitative summary of Aurora kinase overexpression in various malignancies, detailed experimental protocols for their detection, and an overview of the key signaling pathways they dysregulate. A thorough understanding of these aspects is paramount for the ongoing development of novel anti-cancer therapies targeting this critical family of kinases. The continued investigation into the roles of Aurora kinases in cancer biology will undoubtedly pave the way for more effective and personalized treatment strategies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aurora B kinase phosphorylates and instigates degradation of p53 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The role of Aurora-A in human cancers and future therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aurora Kinase A expression is associated with lung cancer histological-subtypes and with tumor de-differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene amplification and overexpression of Aurora-C in breast and prostate cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High aurora kinase expression identifies patients with muscle-invasive bladder cancer who have poor survival after neoadjuvant chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of colorectal cancer progression by silencing Aurora A and the targeting protein for Xklp2 PMC [pmc.ncbi.nlm.nih.gov]



- 11. The Aurora kinase A Regulates GSK-3β in Gastric Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative network analysis of early-stage lung adenocarcinoma identifies aurora kinase inhibition as interceptor of invasion and progression PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Aurora Kinase A as a Diagnostic and Prognostic Marker of Malignant Mesothelioma [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. wjon.org [wjon.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer [frontiersin.org]
- 20. Aurora B kinase phosphorylates and instigates degradation of p53 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aurora Kinase Overexpression: A Hallmark of Diverse Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684295#in-which-cancers-is-aurora-kinase-overexpressed]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com